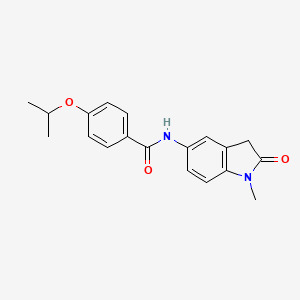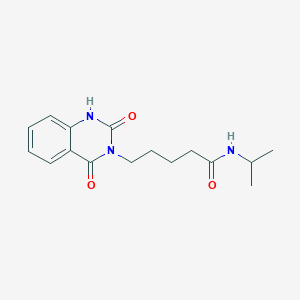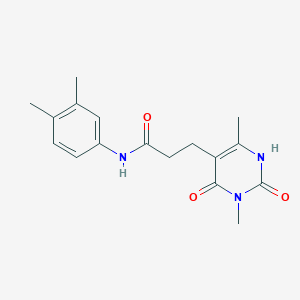
2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a type of nitrogen-containing heterocycle. The molecule also has a styryl group (a derivative of styrene) and a 2-chlorobenzyl group attached to it .
Molecular Structure Analysis
The exact molecular structure would require experimental determination, such as X-ray crystallography . The molecule likely has regions of aromaticity (in the pyridazinone and styryl parts), and the chlorobenzyl group might add some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl chloride part of the molecule might undergo nucleophilic substitution reactions . The styryl part could potentially participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a chlorobenzyl group might make the compound somewhat polar .Applications De Recherche Scientifique
Anticancer Activity
A series of novel pyridazinone derivatives, including those related to 2-(2-chlorobenzyl)-6-styryl-3(2H)-pyridazinone, have been synthesized and evaluated for their anticancer activity. These compounds, specifically derivative 2h, demonstrated remarkable activity against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer, with GI(50) values less than 1.0 μM. The study suggests these derivatives could serve as lead compounds for developing new anticancer agents (Rathish et al., 2012).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of pyridazinone derivatives, including those akin to this compound, showcases the potential for creating diverse heterocyclic compounds with significant applications. These studies involve the synthesis of various substituted pyridazinones and their characterization through spectroscopic methods, indicating their potential for further pharmacological evaluation (Kalai et al., 2021).
Antioxidant Activity
Pyridazinone derivatives have been synthesized and evaluated for their potential antioxidant activity. Some compounds in this category have demonstrated significant antioxidant properties, which could make them valuable in the development of treatments for oxidative stress-related diseases. Molecular docking studies have further supported these findings, highlighting the compounds' potential interactions with biological targets and their mechanisms of action (Mehvish & Kumar, 2022).
Crystal Structure Analysis
The crystal structure of specific pyridazinone derivatives reveals the spatial arrangement and bonding interactions within these molecules. Such structural insights are crucial for understanding the compound's reactivity, stability, and interaction with biological targets. The detailed analysis of these structures through X-ray crystallography and other techniques provides a foundation for designing more effective derivatives with enhanced biological activities (Daoui et al., 2021).
Insect Growth Regulating Activity
Research into the insect growth regulating (IGR) activity of pyridazinone derivatives, including those similar to this compound, has demonstrated their potential as novel insecticides. Certain derivatives have shown promising activity against the third-instar nymphs of locusts, disrupting their growth and development. These findings suggest the potential of pyridazinone derivatives in agricultural applications to control pest populations (Yun, 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-16(18)14-22-19(23)13-12-17(21-22)11-10-15-6-2-1-3-7-15/h1-13H,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYAVFIIOQNJU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2845736.png)



![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2845741.png)

![(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2845745.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2845750.png)



![N-[[6-(4-Fluorophenoxy)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2845758.png)
